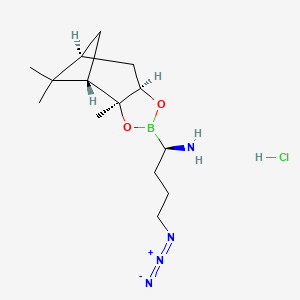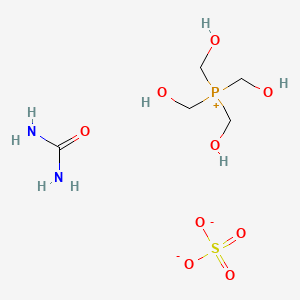
2-(5-Iodo-2-(trifluoromethyl)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID: is an organic compound with the molecular formula C9H6F3IO2 and a molecular weight of 330.04 g/mol It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenylacetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID typically involves the iodination of 2-(trifluoromethyl)phenylacetic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions: 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds .
科学的研究の応用
Chemistry: 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions .
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its derivatives may have potential as bioactive molecules .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID is used in the synthesis of specialty chemicals and advanced materials .
作用機序
The mechanism of action of 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
類似化合物との比較
- 2-IODO-5-(TRIFLUOROMETHYL)PHENYLACETIC ACID
- 3-(TRIFLUOROMETHYL)PHENYLACETIC ACID
- 2,5-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID
Comparison: Compared to its analogs, 5-IODO-2-(TRIFLUOROMETHYL)PHENYLACETIC ACID is unique due to the specific positioning of the iodine and trifluoromethyl groups, which can significantly influence its reactivity and biological activity. The presence of the iodine atom at the 5-position may enhance its ability to participate in halogen bonding, potentially leading to different biological effects compared to other similar compounds .
特性
分子式 |
C9H6F3IO2 |
|---|---|
分子量 |
330.04 g/mol |
IUPAC名 |
2-[5-iodo-2-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H6F3IO2/c10-9(11,12)7-2-1-6(13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) |
InChIキー |
BWXHRPKBEKPIHY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1I)CC(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


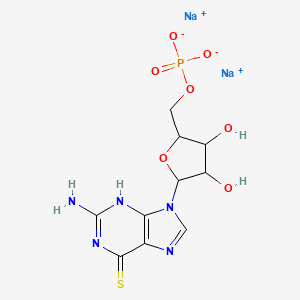
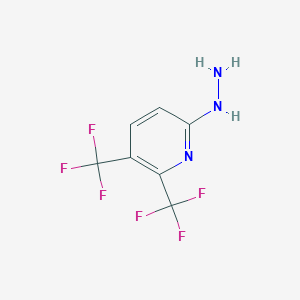

![9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
![(+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one](/img/structure/B12325566.png)

![8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester](/img/structure/B12325584.png)
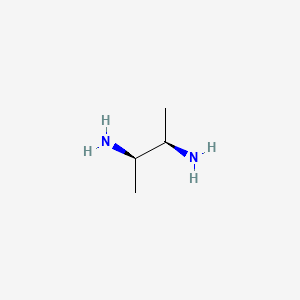
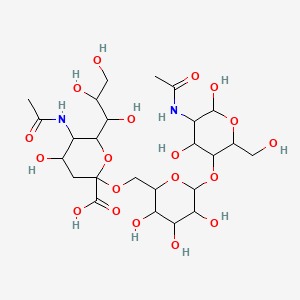
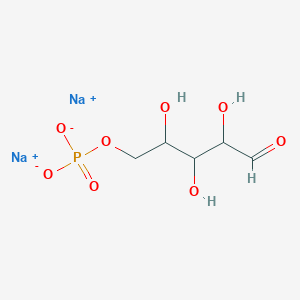
![5-[(2-Amino-3-methylsulfonylsulfanylpropanoyl)amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12325596.png)
![1-[[(1R)-cyclohex-3-en-1-yl]methyl]piperazine](/img/structure/B12325604.png)
